molecular formula C23H27FN4O3 B135385 (R)-paliperidone CAS No. 130049-85-3

(R)-paliperidone

Cat. No. B135385
M. Wt: 426.5 g/mol
InChI Key: PMXMIIMHBWHSKN-LJQANCHMSA-N
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Patent
US08481729B2

Procedure details

To a solution of 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido-[1,2-a]pyrimidin-4-one (formula-10) (0.3 grams) taken in a mixture of methanol (1.5 ml) and dichloromethane (3 ml) added sodium borohydride (0.008 grams) and stirred for 1 hour at 30° C. The solvent was distilled off under reduced pressure. Methanol (1.5 ml) was added to it and heated to reflux for 30 min. the reaction mixture was cooled to 20° C. and stirred for 1 hour. Filtered the solid, washed with methanol and dried.
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.008 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:31]=[CH:30][C:5]2[C:6]([CH:9]3[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][C:17]4[C:22](=[O:23])[N:21]5[CH2:24][CH2:25][CH2:26][C:27](=[O:28])[C:20]5=[N:19][C:18]=4[CH3:29])[CH2:11][CH2:10]3)=[N:7][O:8][C:4]=2[CH:3]=1.[BH4-].[Na+]>CO.ClCCl>[CH3:29][C:18]1[N:19]=[C:20]2[N:21]([CH2:24][CH2:25][CH2:26][CH:27]2[OH:28])[C:22](=[O:23])[C:17]=1[CH2:16][CH2:15][N:12]1[CH2:13][CH2:14][CH:9]([C:6]2[C:5]3[CH:30]=[CH:31][C:2]([F:1])=[CH:3][C:4]=3[O:8][N:7]=2)[CH2:10][CH2:11]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
FC1=CC2=C(C(=NO2)C2CCN(CC2)CCC2=C(N=C3N(C2=O)CCCC3=O)C)C=C1
Name
Quantity
1.5 mL
Type
solvent
Smiles
CO
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.008 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour at 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Methanol (1.5 ml) was added to it
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min. the reaction mixture
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 20° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Filtered the solid
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C=4C=5C=CC(=CC5ON4)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08481729B2

Procedure details

To a solution of 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido-[1,2-a]pyrimidin-4-one (formula-10) (0.3 grams) taken in a mixture of methanol (1.5 ml) and dichloromethane (3 ml) added sodium borohydride (0.008 grams) and stirred for 1 hour at 30° C. The solvent was distilled off under reduced pressure. Methanol (1.5 ml) was added to it and heated to reflux for 30 min. the reaction mixture was cooled to 20° C. and stirred for 1 hour. Filtered the solid, washed with methanol and dried.
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.008 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:31]=[CH:30][C:5]2[C:6]([CH:9]3[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][C:17]4[C:22](=[O:23])[N:21]5[CH2:24][CH2:25][CH2:26][C:27](=[O:28])[C:20]5=[N:19][C:18]=4[CH3:29])[CH2:11][CH2:10]3)=[N:7][O:8][C:4]=2[CH:3]=1.[BH4-].[Na+]>CO.ClCCl>[CH3:29][C:18]1[N:19]=[C:20]2[N:21]([CH2:24][CH2:25][CH2:26][CH:27]2[OH:28])[C:22](=[O:23])[C:17]=1[CH2:16][CH2:15][N:12]1[CH2:13][CH2:14][CH:9]([C:6]2[C:5]3[CH:30]=[CH:31][C:2]([F:1])=[CH:3][C:4]=3[O:8][N:7]=2)[CH2:10][CH2:11]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
FC1=CC2=C(C(=NO2)C2CCN(CC2)CCC2=C(N=C3N(C2=O)CCCC3=O)C)C=C1
Name
Quantity
1.5 mL
Type
solvent
Smiles
CO
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.008 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour at 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Methanol (1.5 ml) was added to it
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min. the reaction mixture
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 20° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Filtered the solid
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C=4C=5C=CC(=CC5ON4)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08481729B2

Procedure details

To a solution of 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido-[1,2-a]pyrimidin-4-one (formula-10) (0.3 grams) taken in a mixture of methanol (1.5 ml) and dichloromethane (3 ml) added sodium borohydride (0.008 grams) and stirred for 1 hour at 30° C. The solvent was distilled off under reduced pressure. Methanol (1.5 ml) was added to it and heated to reflux for 30 min. the reaction mixture was cooled to 20° C. and stirred for 1 hour. Filtered the solid, washed with methanol and dried.
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.008 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:31]=[CH:30][C:5]2[C:6]([CH:9]3[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][C:17]4[C:22](=[O:23])[N:21]5[CH2:24][CH2:25][CH2:26][C:27](=[O:28])[C:20]5=[N:19][C:18]=4[CH3:29])[CH2:11][CH2:10]3)=[N:7][O:8][C:4]=2[CH:3]=1.[BH4-].[Na+]>CO.ClCCl>[CH3:29][C:18]1[N:19]=[C:20]2[N:21]([CH2:24][CH2:25][CH2:26][CH:27]2[OH:28])[C:22](=[O:23])[C:17]=1[CH2:16][CH2:15][N:12]1[CH2:13][CH2:14][CH:9]([C:6]2[C:5]3[CH:30]=[CH:31][C:2]([F:1])=[CH:3][C:4]=3[O:8][N:7]=2)[CH2:10][CH2:11]1 |f:1.2|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
FC1=CC2=C(C(=NO2)C2CCN(CC2)CCC2=C(N=C3N(C2=O)CCCC3=O)C)C=C1
Name
Quantity
1.5 mL
Type
solvent
Smiles
CO
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.008 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour at 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Methanol (1.5 ml) was added to it
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min. the reaction mixture
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 20° C.
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
Filtered the solid
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C=4C=5C=CC(=CC5ON4)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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